molecular formula C20H27N3O2 B7134142 N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide

Cat. No.: B7134142
M. Wt: 341.4 g/mol
InChI Key: TUPSCUVDBLOBSG-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and an indole moiety

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19(17-5-4-6-18-16(17)7-10-21-18)22-15-20(8-2-1-3-9-20)23-11-13-25-14-12-23/h4-7,10,21H,1-3,8-9,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSCUVDBLOBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=C3C=CNC3=CC=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction.

    Indole ring synthesis: The indole ring can be synthesized through Fischer indole synthesis or other established methods.

    Coupling reactions: The final step involves coupling the morpholine-cyclohexyl intermediate with the indole-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole or morpholine rings.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted indole or morpholine derivatives.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
  • N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Uniqueness

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1H-indole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

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